

Application Note: Protocol for Inducing Apoptosis with Milademetan in Cancer Cells

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Compound of Interest		
Compound Name:	Milademetan	
Cat. No.:	B560421	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for inducing apoptosis in cancer cells using **milademetan**, a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. By disrupting the MDM2-p53 interaction, **milademetan** stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53.[1][2][3] This application note includes the mechanism of action, quantitative data on its efficacy, and step-by-step protocols for cell treatment and subsequent analysis of apoptosis via flow cytometry and western blotting.

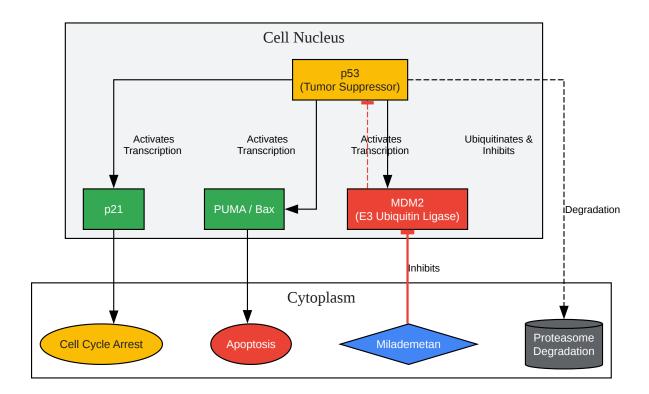
Mechanism of Action

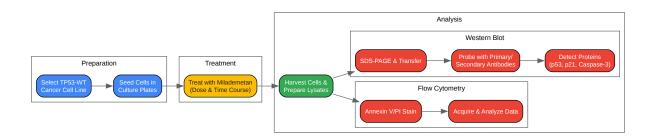
Milademetan is an orally available antagonist of MDM2.[3] In many cancers with wild-type TP53, the tumor suppressor function of p53 is silenced through overexpression of its negative regulator, MDM2.[4][5] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation by the proteasome and thereby preventing it from carrying out its functions, which include initiating DNA repair, cell-cycle arrest, and apoptosis.[2][6]

Milademetan works by binding to the p53-binding pocket on the MDM2 protein, which blocks the MDM2-p55 interaction.[4][7] This inhibition liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 protein.[3] Activated p53 can then function as a transcription factor, upregulating the expression of target genes such as CDKN1A (p21) and BBC3 (PUMA),



which respectively mediate cell-cycle arrest and apoptosis.[1][8] The restoration of p53 function is a promising therapeutic strategy for cancers that are dependent on MDM2 for their survival. [9][10]





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